molecular formula C18H17ClN4O3S B10982678 N-(1H-benzimidazol-2-yl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

N-(1H-benzimidazol-2-yl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Cat. No.: B10982678
M. Wt: 404.9 g/mol
InChI Key: JVLKNWDOKBUTMB-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a complex organic compound with the following chemical formula:

C24H29ClN4O3S\text{C}_{24}\text{H}_{29}\text{ClN}_4\text{O}_3\text{S}C24​H29​ClN4​O3​S

. Its molecular weight is approximately 489.03 g/mol .

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve several steps. One common method is the condensation reaction between 2-chloro-4-aminobenzamide and 3-methyl-1-(1-methyl-1H-benzimidazol-2-yl)butan-1-one. The reaction proceeds under appropriate conditions to form the desired product.

Industrial Production: In industrial settings, N-(1H-benzimidazol-2-yl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is produced through optimized processes that ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions are also possible.

    Substitution: Substituent groups can be introduced or replaced. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major products formed from these reactions depend on reaction conditions and substituents.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying enzyme inhibition or protein-ligand interactions.

    Medicine: Investigating potential drug candidates.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets, affecting cellular processes. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

While there are related compounds, the unique combination of benzimidazole, thiazine, and amide moieties sets N-(1H-benzimidazol-2-yl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide apart.

Similar compounds include other benzimidazole derivatives and thiazine-containing molecules.

Properties

Molecular Formula

C18H17ClN4O3S

Molecular Weight

404.9 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-chloro-3-(1,1-dioxothiazinan-2-yl)benzamide

InChI

InChI=1S/C18H17ClN4O3S/c19-13-8-7-12(11-16(13)23-9-3-4-10-27(23,25)26)17(24)22-18-20-14-5-1-2-6-15(14)21-18/h1-2,5-8,11H,3-4,9-10H2,(H2,20,21,22,24)

InChI Key

JVLKNWDOKBUTMB-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)NC3=NC4=CC=CC=C4N3)Cl

Origin of Product

United States

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